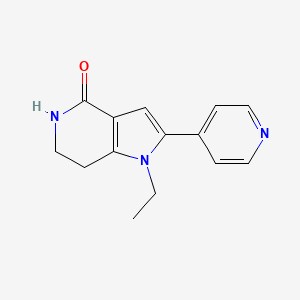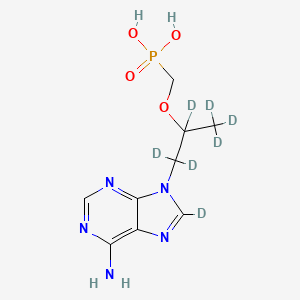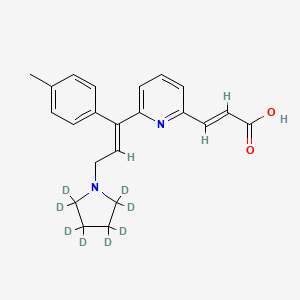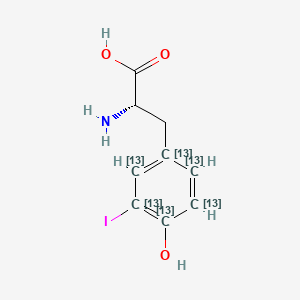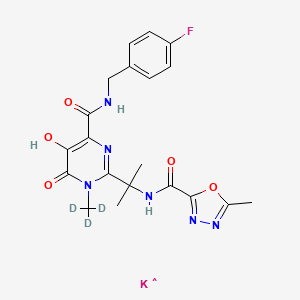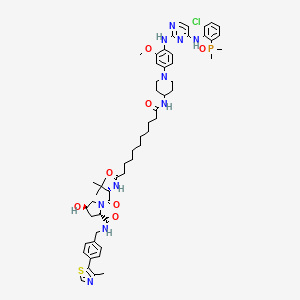
Irak4-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irak4-IN-12 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for innate immune responses and inflammation . Inhibition of IRAK4 has shown promise in treating various inflammatory and autoimmune diseases, as well as certain cancers .
Méthodes De Préparation
The synthesis of Irak4-IN-12 involves several steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including cyclization and functional group transformations.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards IRAK4.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product suitable for biological testing.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability, as well as ensuring compliance with regulatory standards for pharmaceutical production .
Analyse Des Réactions Chimiques
Irak4-IN-12 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Applications De Recherche Scientifique
Irak4-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the IRAK4 signaling pathway and its role in various biological processes.
Biology: Employed in research to understand the mechanisms of innate immunity and inflammation.
Mécanisme D'action
Irak4-IN-12 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB), which are involved in promoting inflammation and cell survival . By blocking this pathway, this compound can reduce inflammation and potentially inhibit the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Irak4-IN-12 can be compared with other IRAK4 inhibitors, such as BAY1834845 (zabedosertib) and KT-474 . These compounds also target the IRAK4 kinase but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific structural features that confer high selectivity and potency towards IRAK4 .
Similar Compounds
BAY1834845 (zabedosertib): Another potent IRAK4 inhibitor with clinical applications in inflammatory diseases.
KT-474: A selective IRAK4 degrader used in the treatment of autoimmune diseases.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.
Propriétés
Formule moléculaire |
C24H31FN8O |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
6-[(2R)-2-fluoropropyl]-2-[[1-(2-methyl-2-azaspiro[3.3]heptan-6-yl)pyrazol-4-yl]amino]-4-[(1-methylcyclopropyl)amino]pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C24H31FN8O/c1-15(25)11-32-7-4-18-19(21(32)34)20(30-23(2)5-6-23)29-22(28-18)27-16-10-26-33(12-16)17-8-24(9-17)13-31(3)14-24/h4,7,10,12,15,17H,5-6,8-9,11,13-14H2,1-3H3,(H2,27,28,29,30)/t15-/m1/s1 |
Clé InChI |
SZCLPNYLGLGFBB-OAHLLOKOSA-N |
SMILES isomérique |
C[C@H](CN1C=CC2=C(C1=O)C(=NC(=N2)NC3=CN(N=C3)C4CC5(C4)CN(C5)C)NC6(CC6)C)F |
SMILES canonique |
CC(CN1C=CC2=C(C1=O)C(=NC(=N2)NC3=CN(N=C3)C4CC5(C4)CN(C5)C)NC6(CC6)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


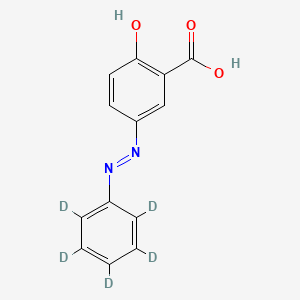
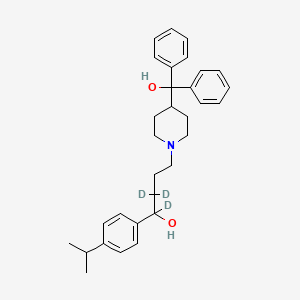
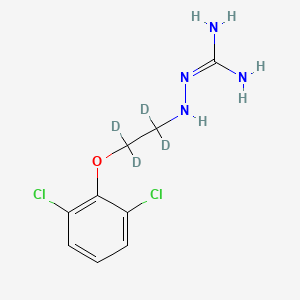

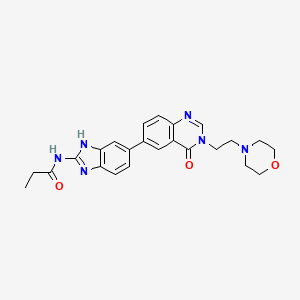
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
